7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine" often involves multiple steps, starting from basic organic acids or other substrates, moving through esterification, hydrazide formation, and culminating in the formation of the target compound through reactions involving specific reagents like N,N-dimethylformamide (DMF) and sodium hydride in some cases (Khalid et al., 2016). The synthesis routes emphasize the structural specificity and the importance of the piperidinyl group in these molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine" has been elucidated using various spectroscopic techniques. These compounds often feature a benzoxadiazole core with a piperidinyl substituent, indicating a complex structural framework that influences their chemical behavior and interaction with biological targets. Crystallography studies have provided detailed insights into the planarity of the benzothiazol and imidazol rings and the chair conformation of the piperidin ring, highlighting the molecule's three-dimensional structure and its potential intermolecular interactions (Yıldırım et al., 2006).
Chemical Reactions and Properties
"7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine" and its derivatives participate in various chemical reactions, including fluorescence tagging reactions for high-performance liquid chromatography, indicating their utility in analytical chemistry (Toyo’oka et al., 1991). These reactions exploit the unique chemical properties of the benzoxadiazole and piperidinyl groups, such as electron delocalization and the ability to form stable fluorescent adducts.
Physical Properties Analysis
The physical properties of "7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine" derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its pharmacokinetic behavior and compatibility with various solvents and formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the presence of the benzoxadiazole and piperidinyl groups. These groups contribute to the compound's ability to engage in specific chemical reactions, its potential biological activity, and its interaction with biological macromolecules. Studies on related compounds have shown that modifications to the piperidinyl group can significantly alter the molecule's chemical behavior and its biological activity (Khalid et al., 2016).
Scientific Research Applications
-
Pharmaceutical Industry
- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
-
Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
-
Synthesis of Organic Compounds
Safety And Hazards
properties
IUPAC Name |
4-piperidin-1-yl-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNPOSGMLWWFOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=NON=C23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360258 |
Source
|
Record name | 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
CAS RN |
842964-23-2 |
Source
|
Record name | 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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